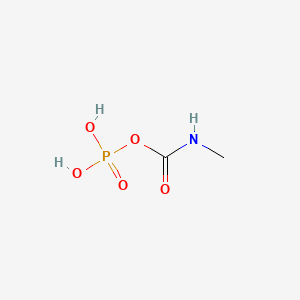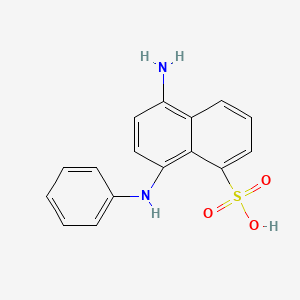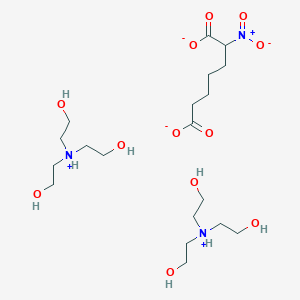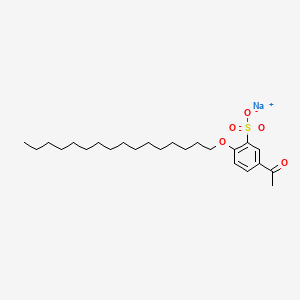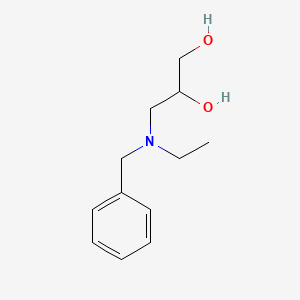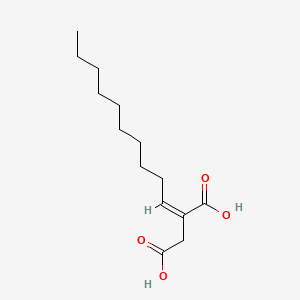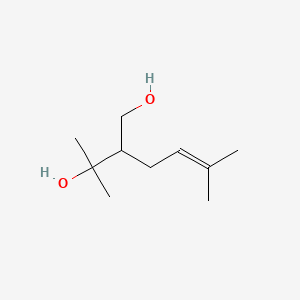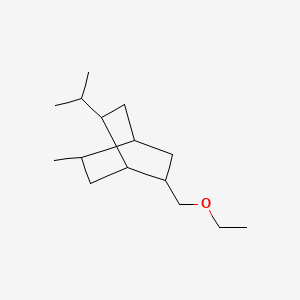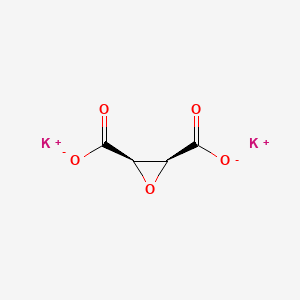
Potassium hydrogen cis-epoxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrogen cis-epoxysuccinate is a chemical compound with the molecular formula C4H2K2O5. It is a potassium salt derivative of cis-epoxysuccinic acid, which is an epoxide. This compound is of significant interest due to its role in various chemical and industrial processes, particularly in the production of enantiomerically pure tartaric acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium hydrogen cis-epoxysuccinate can be synthesized through the oxidation of maleic anhydride using hydrogen peroxide in the presence of a tungsten acid catalyst. This reaction produces cis-epoxysuccinic acid, which is then neutralized with potassium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation reactions followed by neutralization processes. The use of biocatalysts, such as cis-epoxysuccinate hydrolases, has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium hydrogen cis-epoxysuccinate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide in the presence of catalysts.
Substitution: Reactions with nucleophiles can lead to the formation of various substituted derivatives.
Major Products: The primary product of hydrolysis is L-(+)-tartaric acid, which has significant industrial and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Potassium hydrogen cis-epoxysuccinate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of enantiomerically pure compounds.
Biology: Studied for its role in enzymatic reactions involving epoxide hydrolases.
Medicine: Utilized in the production of pharmaceutical intermediates.
Industry: Employed in the large-scale production of tartaric acids, which are used in food, wine, and chemical industries
Wirkmechanismus
The compound exerts its effects primarily through enzymatic hydrolysis catalyzed by cis-epoxysuccinate hydrolases. These enzymes facilitate the opening of the epoxide ring, converting potassium hydrogen cis-epoxysuccinate into tartaric acid. The catalytic mechanism involves key active-site residues that interact with the substrate, leading to the formation of the product .
Vergleich Mit ähnlichen Verbindungen
Cis-epoxysuccinic acid: The parent compound, which undergoes similar reactions.
Potassium hydrogen trans-epoxysuccinate: A geometric isomer with different reactivity.
Tartaric acids: The hydrolysis products of potassium hydrogen cis-epoxysuccinate.
Uniqueness: this compound is unique due to its specific reactivity with cis-epoxysuccinate hydrolases, leading to the production of enantiomerically pure tartaric acids. This specificity and the resulting high enantiomeric purity make it valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
63767-33-9 |
|---|---|
Molekularformel |
C4H2K2O5 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
dipotassium;(2S,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2K/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2+;; |
InChI-Schlüssel |
IONWUDUSGKXPMQ-BZMHZNRSSA-L |
Isomerische SMILES |
[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Kanonische SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


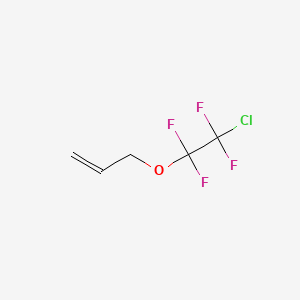
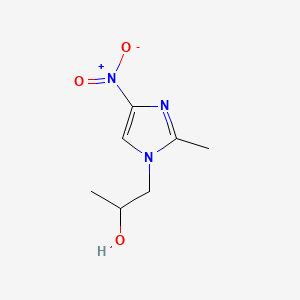
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
